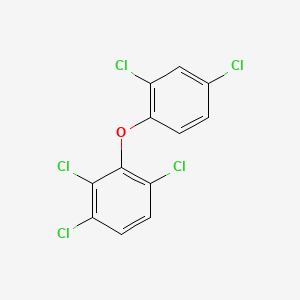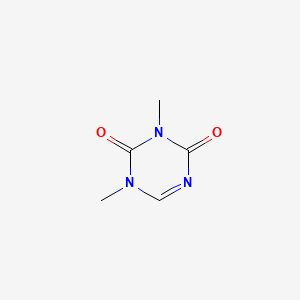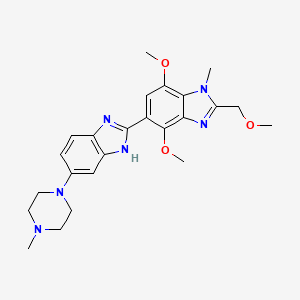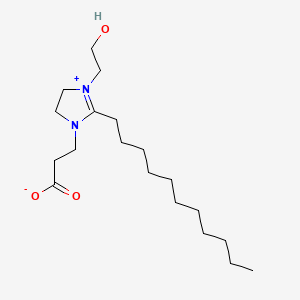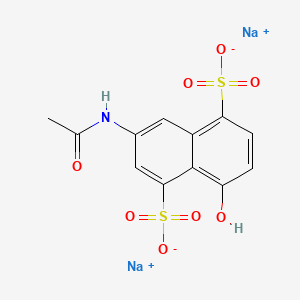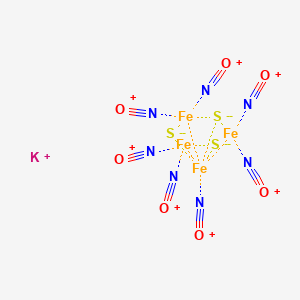
Roussin's black salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roussin’s black salt is a chemical compound with the formula KFe₄S₃(NO)₇. It consists of the potassium salt of the [Fe₄S₃(NO)₇]⁻ anion, a metal nitrosyl compound. First described by Zacharie Roussin in 1858, it is one of the first synthetic iron-sulfur clusters along with the red salt also bearing his name .
Méthodes De Préparation
Roussin’s black salt is produced by the reaction of nitrous acid, potassium hydroxide, potassium sulfide, and iron(II) sulfate in aqueous solution . The reaction conditions typically involve:
- Dissolving sodium nitrite in deionized water.
- Adding ammonium sulfide solution and heating the mixture to boiling.
- Adding a solution of iron(II) sulfate heptahydrate, which turns the solution black.
- Slowly adding ammonium hydroxide to the mixture .
This compound can also be formed by the conversion of Roussin’s red salt in mildly acidic conditions. This reaction is reversible, and Roussin’s red salt is reformed upon alkalization of the reaction solution .
Analyse Des Réactions Chimiques
Roussin’s black salt undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under different conditions, leading to the formation of various iron-sulfur-nitrosyl complexes.
Substitution Reactions: The nitrosyl groups can be substituted by other ligands under specific conditions.
Photoreactions: Under irradiation, Roussin’s black salt can release nitric oxide and form iron(II) compounds.
Common reagents used in these reactions include nitrous acid, potassium hydroxide, potassium sulfide, and iron(II) sulfate . Major products formed from these reactions include different iron-sulfur-nitrosyl complexes and nitric oxide .
Applications De Recherche Scientifique
Roussin’s black salt has several scientific research applications:
Chemistry: It is used as a nitric oxide donor in various chemical reactions.
Biology: It exhibits antibacterial activity and has been used in food processing applications.
Medicine: Roussin’s black salt has shown potential in cancer therapy due to its nitric oxide-releasing properties.
Industry: It is used in the synthesis of nanoparticles for antibacterial applications.
Mécanisme D'action
The mechanism by which Roussin’s black salt exerts its effects involves the release of nitric oxide. In biological systems, nitric oxide can interact with various molecular targets, including enzymes and proteins, leading to cytotoxic effects . In cancer therapy, the release of nitric oxide can induce DNA damage, mitochondrial dysfunction, and lipid peroxidation, leading to cell death .
Comparaison Avec Des Composés Similaires
Roussin’s black salt is unique due to its structure and nitric oxide-releasing properties. Similar compounds include:
Roussin’s red salt: Another iron-sulfur-nitrosyl complex with a different structure and properties.
Dinitrosyl iron complexes: These complexes also release nitric oxide but have different structural characteristics and reactivity.
Roussin’s black salt stands out due to its specific cluster geometry and the ability to undergo reversible transformations between its red and black forms .
Propriétés
Numéro CAS |
37305-51-4 |
|---|---|
Formule moléculaire |
Fe4KN7O7S3+2 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
potassium;azanylidyneoxidanium;iron;trisulfide |
InChI |
InChI=1S/4Fe.K.7NO.3S/c;;;;;7*1-2;;;/q;;;;8*+1;3*-2 |
Clé InChI |
ARYGRUKSEUWFGF-UHFFFAOYSA-N |
SMILES canonique |
N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[K+].[Fe].[Fe].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


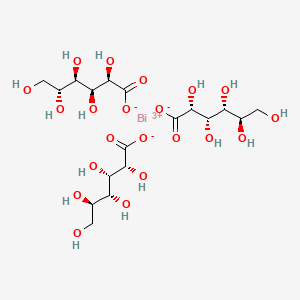
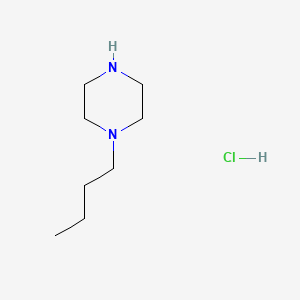
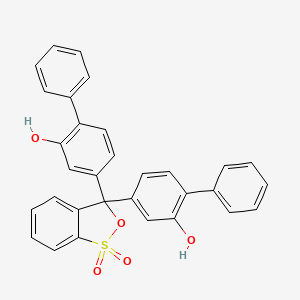
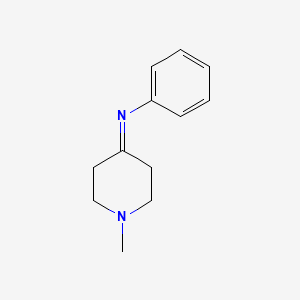


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
